NFAT-Mediated T-Lymphocyte Proliferation Inhibition
Dihydrocucurbitacin B inhibits phytohemagglutinin-stimulated human T-lymphocyte proliferation with an IC50 of 1.48 μM through selective NFAT inhibition without affecting calcium influx [1]. This mechanism is functionally distinct from cucurbitacin I, which exerts immunosuppressive effects via JAK2/STAT3 inhibition (STAT3 phosphorylation IC50 = 500 nM in A549 cells) but lacks documented NFAT pathway engagement [2]. DHCB further suppresses production of key cytokines including IL-2, IL-4, IL-10, and IFN-γ while downregulating cyclins A1, B1, D2, and E1 [1].
| Evidence Dimension | T-lymphocyte proliferation inhibition |
|---|---|
| Target Compound Data | IC50 = 1.48 μM |
| Comparator Or Baseline | Cucurbitacin I: STAT3 phosphorylation IC50 = 500 nM (A549 cells); NFAT inhibition not documented |
| Quantified Difference | Target pathway divergence: DHCB targets NFAT; Cucurbitacin I targets JAK2/STAT3 |
| Conditions | Human T-lymphocytes stimulated with phytohemagglutinin; proliferation measured via [³H]-thymidine incorporation |
Why This Matters
Researchers investigating NFAT-dependent T-cell activation or calcineurin-independent immunosuppression require DHCB specifically, as cucurbitacin I does not engage this pathway.
- [1] Escandell JM, Recio MC, Máñez S, Giner RM, Cerdá-Nicolás M, Ríos JL. Dihydrocucurbitacin B inhibits delayed type hypersensitivity reactions by suppressing lymphocyte proliferation. J Pharmacol Exp Ther. 2007;322(3):1261-1268. View Source
- [2] Blaskovich MA, Sun J, Cantor A, Turkson J, Jove R, Sebti SM. Discovery of JSI-124 (cucurbitacin I), a selective Janus kinase/signal transducer and activator of transcription 3 signaling pathway inhibitor with potent antitumor activity against human and murine cancer cells in mice. Cancer Res. 2003;63(6):1270-1279. View Source
